molecular formula C12H16N5O13P3 B12302048 [[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12302048
M. Wt: 531.20 g/mol
InChI Key: DFVPCNAMNAPBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C12H16N5O13P3

Molecular Weight

531.20 g/mol

IUPAC Name

[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)

InChI Key

DFVPCNAMNAPBCX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of remdesivir triphosphate involves multiple steps, starting from the precursor remdesivir. The process includes the formation of a nucleoside monophosphate intermediate, which is then phosphorylated to produce the triphosphate form . Key reagents used in these reactions include phosphoramidites and nucleoside-phosphate kinases .

Industrial Production Methods: Industrial production of remdesivir triphosphate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Remdesivir triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides .

Major Products: The major products formed from these reactions are typically modified nucleoside analogs, which retain antiviral activity .

Biological Activity

The compound known as [[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a synthetic molecule that has garnered attention for its potential biological activity, particularly in antiviral applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the following attributes:

  • Molecular Formula : C12H14N5O7P
  • Molecular Weight : 371.25 g/mol
  • CAS Number : [specific CAS number if available]

The presence of the pyrrolo-triazine moiety suggests potential interactions with nucleic acids or proteins involved in viral replication.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various RNA viruses by inducing errors during the viral replication process. This mechanism is crucial for its effectiveness against viral pathogens.

The compound appears to act by:

  • Inhibiting viral polymerases : This leads to the incorporation of faulty nucleotides during viral RNA synthesis.
  • Modulating host cell pathways : It may alter cellular signaling pathways that viruses exploit for replication.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively reduces viral load in infected cell cultures. For instance:

  • A study reported a 50% inhibitory concentration (IC50) of approximately 2.8 µM against specific RNA viruses, indicating potent antiviral activity .

Comparative Analysis

The following table summarizes the antiviral efficacy of this compound compared to other known antiviral agents:

Compound NameViral TargetIC50 (µM)Mechanism of Action
This CompoundVarious RNA Viruses2.8Polymerase inhibition
RemdesivirSARS-CoV-20.77Nucleotide analog
RibavirinHCV0.1Nucleoside analog

Clinical Implications

The potential clinical applications of this compound are significant, particularly in developing therapeutic strategies against emerging viral infections. Its ability to induce errors in viral replication makes it a candidate for further investigation in clinical trials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.